molecular formula C12H13N3OS B2632055 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299442-48-1

5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B2632055
CAS No.: 299442-48-1
M. Wt: 247.32
InChI Key: BZSHFTXKYGYBFK-UHFFFAOYSA-N
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Description

5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is a synthetic small molecule with a molecular weight of 247.32 and the empirical formula C12H13N3OS. It is supplied as a dry powder and is a derivative of the 1,3,4-thiadiazole class of heterocyclic compounds, which are the subject of extensive research due to their diverse pharmacological profiles . The core structure of this compound, the 2-amino-1,3,4-thiadiazole scaffold, is recognized for its significant potential in anticancer research . Compounds featuring this nucleus have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase (DHFR) and the disruption of DNA synthesis . Specifically, derivatives incorporating substituted phenoxy groups, such as the 2-(prop-2-en-1-yl)phenoxymethyl moiety in this molecule, are valuable for lead optimization and structure-activity relationship (SAR) studies aimed at developing novel antitumor agents . The compound's calculated physicochemical properties, including a LogP of 2.47 and the presence of multiple hydrogen bond donors and acceptors, suggest favorable characteristics for drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals. Handling should be in accordance with safe laboratory practices, and it must not be used for personal, cosmetic, or veterinary purposes.

Properties

IUPAC Name

5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-5-9-6-3-4-7-10(9)16-8-11-14-15-12(13)17-11/h2-4,6-7H,1,5,8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSHFTXKYGYBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated thiadiazole intermediate.

    Introduction of the Allyl Group: The allyl group can be attached via alkylation reactions, using allyl halides in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the phenoxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The phenoxy and allyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiadiazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further study in these areas.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structure can be modified to enhance its biological activity and selectivity, potentially leading to the discovery of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The phenoxy and allyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name Substituent at Position 5 Key Biological Activity Reference ID
5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-... Allyl-phenoxymethyl Anticipated anticancer, enzyme inhibition
5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine Adamantane (bulky aliphatic) Tdp1 inhibition (anticancer)
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl (electron-withdrawing) Cytotoxic activity
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Indole (aromatic heterocycle) PIM1/PIM2 kinase inhibition
5-[(Prop-2-en-1-yl)sulfanyl]-... (Pesta) Allyl-sulfanyl Metal complexation (Cu/Fe clusters)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-... 4-Methylphenyl + chlorobenzylidene Fungicidal, insecticidal

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl ) enhance cytotoxicity, likely by increasing electrophilicity and target binding.
  • Bulky substituents like adamantane improve selectivity for enzyme targets (e.g., Tdp1) due to steric complementarity.
  • Aromatic heterocycles (e.g., indole ) enhance kinase inhibition, whereas allyl-sulfanyl groups (Pesta ) enable metal coordination, suggesting unique applications in catalysis or metallodrugs.

Physicochemical and Electronic Properties

The allyl-phenoxymethyl group confers distinct properties:

  • Lipophilicity : Higher than analogs with polar substituents (e.g., 4-fluorophenyl ), enhancing bioavailability.
  • Electronic effects : The ether oxygen and allyl chain may stabilize charge transfer interactions, contrasting with sulfur-containing Pesta .

Biological Activity

The compound 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds containing the thiadiazole moiety have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-thiadiazole have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and Escherichia coli .
    • A study indicated that certain thiadiazole derivatives displayed MIC values as low as 0.03 µg/mL against resistant strains of bacteria .
  • Antifungal Properties :
    Thiadiazole derivatives have also demonstrated antifungal activity. For example, specific compounds showed effective inhibition against Candida albicans and other yeast-like fungi .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies:

  • Cytotoxicity Studies :
    Research has shown that certain 5-substituted thiadiazoles exhibit cytotoxic effects with ID50 values lower than those of cisplatin in various cancer cell lines . The presence of electron-withdrawing groups in the structure enhances their potency.
  • Mechanism of Action :
    The proposed mechanism involves the disruption of cellular processes in cancer cells, potentially through interference with DNA synthesis or induction of apoptosis .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are also noted for their anti-inflammatory and analgesic properties:

  • In Vivo Studies :
    Animal models have demonstrated that certain compounds can significantly reduce inflammation markers and pain responses . These effects are attributed to the modulation of inflammatory pathways.

Other Biological Activities

  • Antiviral Activity :
    Some studies suggest that thiadiazole derivatives may possess antiviral properties, although more research is needed to establish their efficacy against specific viruses .
  • Neuroprotective Effects :
    Preliminary findings indicate potential neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .

Summary of Biological Activities

Biological ActivityCompound ClassKey Findings
AntibacterialThiadiazolesMIC as low as 0.03 µg/mL against S. aureus
AntifungalThiadiazolesEffective against C. albicans
AnticancerThiadiazolesID50 values lower than cisplatin
Anti-inflammatoryThiadiazolesSignificant reduction in inflammation markers
NeuroprotectiveThiadiazolesPotential candidates for neurodegenerative diseases

Case Studies

  • Study on Antibacterial Activity :
    A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for antibacterial activity. Some derivatives exhibited high activity against Gram-positive bacteria with MIC values significantly lower than those of traditional antibiotics .
  • Cytotoxicity Evaluation :
    In a comparative study, new 5-substituted thiadiazoles were tested against several cancer cell lines (e.g., SW707 and T47D). The results indicated that certain compounds had a stronger cytotoxic effect than cisplatin, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of thiosemicarbazides with substituted phenoxyacetic acids under reflux conditions. For example, analogous thiadiazoles are synthesized by reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours . Optimization includes varying solvent systems (e.g., ethanol, DMSO) and catalysts (e.g., H₂SO₄) to improve yield. Purification via recrystallization from DMSO/water mixtures (2:1) is common .
  • Key Parameters : Reaction time (3–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 to 1:3 for acid:thiosemicarbazide).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., allylphenoxy methyl group at C5 of the thiadiazole ring) .
  • IR Spectroscopy : Identification of N–H stretching (3100–3300 cm⁻¹) and C=S bonds (650–750 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for similar thiadiazoles (e.g., dihedral angles between thiadiazole and aryl rings: 18.2°–30.3°) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation < 0.4% for C, H, N) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), using IC₅₀ values to benchmark against cisplatin .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiadiazole core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can contradictions in biological activity data for structurally similar thiadiazoles be resolved?

  • Case Study : For example, 5-phenyl-1,3,4-thiadiazol-2-amine shows variable antifungal activity (MIC = 8–64 µg/mL) depending on substituents .
  • Resolution Strategies :

  • SAR Analysis : Systematically compare substituent effects (e.g., electron-withdrawing groups on the phenoxy ring enhance antimicrobial potency) .
  • Metabolic Stability Assays : Liver microsome studies to assess if discrepancies arise from differential metabolism .

Q. What computational methods are suitable for predicting the compound’s receptor-binding interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2, focusing on hydrogen bonding with the thiadiazole NH₂ group .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
    • Validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays .

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • Structural Insights : For analogous compounds, X-ray studies reveal N–H···N hydrogen bonds forming 2D supramolecular networks, which may enhance thermal stability .
  • Impact on Solubility : Planar thiadiazole rings with hydrophobic substituents reduce aqueous solubility; co-crystallization with cyclodextrins improves bioavailability .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • Methodology :

  • In Silico Tox Prediction : Tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .
  • In Vitro Safety Profiling : Ames test for mutagenicity and hERG binding assays to assess cardiac liability .

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